1-Pyridin-2-ylbutane-1,4-diamine
Overview
Description
“1-Pyridin-2-ylbutane-1,4-diamine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is also known as N1-(pyridin-2-yl)butane-1,4-diamine . It is in liquid form .
Molecular Structure Analysis
The molecular structure of “1-Pyridin-2-ylbutane-1,4-diamine” consists of a pyridine ring attached to a butane chain, which has two amine groups at its ends .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyridin-2-ylbutane-1,4-diamine” include a molecular weight of 165.24 , and it is in liquid form . More detailed properties like density, boiling point, vapor pressure, etc., are not available in the retrieved data.Scientific Research Applications
- Summary of the Application : The compound “2-(Pyridin-2-yl) Pyrimidine Derivatives” has been studied for its potential anti-fibrosis activity . This research is particularly relevant to the treatment of diseases such as liver cirrhosis, where fibrosis plays a significant role.
- Methods of Application or Experimental Procedures : A series of these derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
If you’re interested in a particular field of study or type of application, I’d recommend consulting scientific literature or a specialist in the field. They may be able to provide more detailed information based on the latest research and developments. Alternatively, you could consider reaching out to suppliers or manufacturers of the compound, as they may have additional information about its uses and applications .
If you’re interested in a particular field of study or type of application, I’d recommend consulting scientific literature or a specialist in the field. They may be able to provide more detailed information based on the latest research and developments. Alternatively, you could consider reaching out to suppliers or manufacturers of the compound, as they may have additional information about its uses and applications .
Safety And Hazards
properties
IUPAC Name |
1-pyridin-2-ylbutane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-6-3-4-8(11)9-5-1-2-7-12-9/h1-2,5,7-8H,3-4,6,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEKECSPVXJPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377984 | |
Record name | 1-pyridin-2-ylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-ylbutane-1,4-diamine | |
CAS RN |
374064-05-8 | |
Record name | 1-(2-Pyridinyl)-1,4-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374064-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-pyridin-2-ylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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